Cas no 2229317-32-0 (tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate)

tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate structure
2229317-32-0 structure
商品名:tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
CAS番号:2229317-32-0
MF:C13H20F3NO3
メガワット:295.298014640808
CID:5887121
PubChem ID:165839543

tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
    • 2229317-32-0
    • EN300-1898823
    • インチ: 1S/C13H20F3NO3/c1-8-7-17(11(19)20-12(2,3)4)6-5-9(8)10(18)13(14,15)16/h8-9H,5-7H2,1-4H3
    • InChIKey: FJFNIIXQRCGLMB-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1CCN(C(=O)OC(C)(C)C)CC1C)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 295.13952799g/mol
  • どういたいしつりょう: 295.13952799g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 46.6Ų

tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1898823-0.05g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
0.05g
$1247.0 2023-09-18
Enamine
EN300-1898823-5g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
5g
$4309.0 2023-09-18
Enamine
EN300-1898823-1g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
1g
$1485.0 2023-09-18
Enamine
EN300-1898823-10g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
10g
$6390.0 2023-09-18
Enamine
EN300-1898823-2.5g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
2.5g
$2912.0 2023-09-18
Enamine
EN300-1898823-0.5g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
0.5g
$1426.0 2023-09-18
Enamine
EN300-1898823-5.0g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
5g
$4226.0 2023-06-01
Enamine
EN300-1898823-0.1g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
0.1g
$1307.0 2023-09-18
Enamine
EN300-1898823-1.0g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
1g
$1458.0 2023-06-01
Enamine
EN300-1898823-0.25g
tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate
2229317-32-0
0.25g
$1366.0 2023-09-18

tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate 関連文献

tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate (CAS No: 2229317-32-0)

Tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate, with the CAS number 2229317-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a tert-butyl group, a methyl group, and a trifluoroacetyl moiety, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The tert-butyl group provides steric hindrance, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. In contrast, the methyl group at the 3-position introduces additional functional diversity, allowing for further chemical modifications. The trifluoroacetyl group is a key feature that enhances the electrophilicity of the molecule, making it susceptible to nucleophilic attack and facilitating its use in various synthetic pathways. These structural elements collectively contribute to the compound's potential as a building block in the synthesis of more complex pharmacophores.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability, metabolic stability, and binding affinity. The incorporation of fluorine atoms into drug candidates has been shown to modulate their pharmacokinetic profiles and improve their therapeutic efficacy. The trifluoroacetyl moiety in Tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate aligns with this trend, as it introduces fluorine atoms into the molecular framework. This modification can lead to improved pharmacological properties, such as increased lipophilicity and resistance to enzymatic degradation.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Piperidine derivatives have been extensively studied for their role in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and cancer. The structural motifs present in Tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate make it a promising candidate for further exploration in these fields. For instance, its ability to interact with biological targets such as enzymes and receptors could be leveraged to develop drugs with high specificity and low toxicity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of small molecules with biological targets more accurately. These tools have been instrumental in identifying key pharmacophores within complex molecules like Tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate. By leveraging these technologies, scientists can optimize the structure of this compound to enhance its pharmacological activity and reduce off-target effects. This approach is particularly relevant in the context of drug discovery pipelines, where efficiency and precision are critical.

The synthesis of Tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate involves multi-step organic transformations that highlight its complexity as a chemical entity. The introduction of the trifluoroacetyl group requires careful control of reaction conditions to ensure high yield and purity. Additionally, the presence of both steric bulk from the tert-butyl group and electronic effects from the methyl group necessitates precise synthetic strategies to achieve optimal results. These challenges underscore the compound's significance as a research tool for chemists exploring advanced synthetic methodologies.

From a medicinal chemistry perspective, Tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate serves as a versatile scaffold for designing new drug candidates. Its structural features allow for modifications at multiple positions, enabling researchers to fine-tune its pharmacological properties. For example, replacing or altering one of the functional groups could lead to compounds with enhanced binding affinity or different metabolic profiles. This flexibility makes it an attractive starting point for structure-based drug design initiatives.

The growing body of research on fluorinated piperidine derivatives underscores their potential in modern medicine. Studies have demonstrated that these compounds can exhibit unique pharmacological effects compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine atoms can influence both electronic and steric properties, leading to altered binding interactions with biological targets. This phenomenon has been exploited to develop drugs with improved therapeutic profiles.

In conclusion,Tert-butyl 3-methyl-4-(trifluoroacetyl)piperidine-1-carboxylate (CAS No: 2229317-32-0) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features—particularly the tert-butyl group, methyl group, and trifluoroacetyl moiety—make it a valuable intermediate for synthesizing novel therapeutic agents. The incorporation of fluorine atoms enhances its bioactivity and metabolic stability, aligning it with current trends in drug development. As computational tools continue to advance, researchers will be better equipped to explore its full potential in medicinal chemistry applications.

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